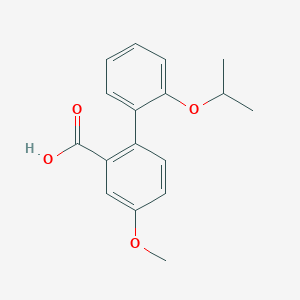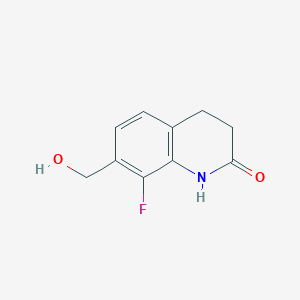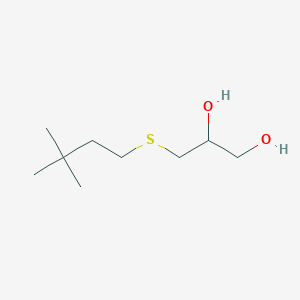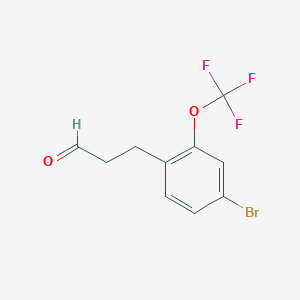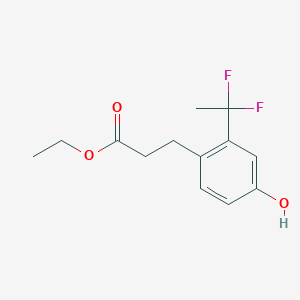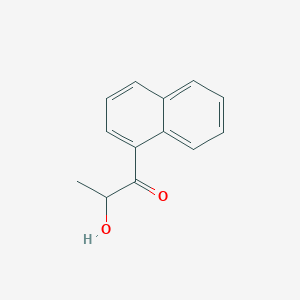
5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL is an organic compound characterized by a dioxane ring substituted with a hydroxy and nitro group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL typically involves the reaction of 3-hydroxy-4-nitrophenol with ethylene glycol under acidic conditions to form the dioxane ring. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which acts as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired quality.
化学反応の分析
Types of Reactions
5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(3-oxo-4-nitro-phenyl)-1,3-dioxane.
Reduction: Formation of 2-(3-hydroxy-4-amino-phenyl)-1,3-dioxane.
Substitution: Formation of various substituted dioxane derivatives depending on the reagent used.
科学的研究の応用
5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and disruption of cellular processes.
類似化合物との比較
Similar Compounds
4-Hydroxy-3-nitrophenylacetic acid: Similar in structure but lacks the dioxane ring.
3-Hydroxy-4-nitrophenyl)-hydroxylamine: Contains a hydroxylamine group instead of the dioxane ring.
Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate: Contains a piperidine ring instead of the dioxane ring.
Uniqueness
5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL is unique due to the presence of both the dioxane ring and the hydroxy and nitro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
200195-16-0 |
|---|---|
分子式 |
C10H11NO5 |
分子量 |
225.20 g/mol |
IUPAC名 |
5-(1,3-dioxan-2-yl)-2-nitrophenol |
InChI |
InChI=1S/C10H11NO5/c12-9-6-7(2-3-8(9)11(13)14)10-15-4-1-5-16-10/h2-3,6,10,12H,1,4-5H2 |
InChIキー |
FPPZKSNLDCNYFG-UHFFFAOYSA-N |
正規SMILES |
C1COC(OC1)C2=CC(=C(C=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
